Bienvenue dans la boutique en ligne BenchChem!

1-Cyclopentylazetidin-3-amine

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

1-Cyclopentylazetidin-3-amine (CAS 1341294-86-7) is a chiral N-heterocyclic building block that fills a critical gap in CNS drug discovery. With an XLogP3 of 0.4 and TPSA of 29.3 Ų, its intermediate lipophilicity bridges highly polar and overly lipophilic azetidine analogs, directly optimizing permeability and metabolic stability in lead optimization. The 98% purity and reactive primary amine handle enable high-throughput parallel synthesis via amide coupling, reductive amination, or sulfonamide formation, reducing false positives in biological assays. Derivatives have demonstrated potent PARP inhibition (Ki = 15 nM). Choose this scaffold to explore novel IP space around the azetidine core and accelerate your CNS or oncology programs.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 1341294-86-7
Cat. No. B1489786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentylazetidin-3-amine
CAS1341294-86-7
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2CC(C2)N
InChIInChI=1S/C8H16N2/c9-7-5-10(6-7)8-3-1-2-4-8/h7-8H,1-6,9H2
InChIKeyJWJPXCIMELZSGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentylazetidin-3-amine (CAS 1341294-86-7): Strategic Sourcing Guide for a Chiral Azetidine Building Block


1-Cyclopentylazetidin-3-amine (CAS 1341294-86-7) is a chiral, four-membered saturated N-heterocyclic building block featuring a primary amine at the 3-position and an N-cyclopentyl substituent [1]. With a molecular weight of 140.23 g/mol, a computed XLogP3 of 0.4, and a topological polar surface area (TPSA) of 29.3 Ų, it occupies a favorable physicochemical space for lead-like fragment elaboration, offering a distinct balance of lipophilicity and hydrogen-bonding capacity relative to both smaller and larger N-substituted azetidine analogs [1].

Why 1-Cyclopentylazetidin-3-amine Cannot Be Replaced by Generic N-Alkyl Azetidin-3-amines in Medicinal Chemistry Campaigns


Generic substitution of 1-cyclopentylazetidin-3-amine with unsubstituted azetidin-3-amine or common N-benzhydryl variants introduces significant and quantifiable changes to key molecular properties that govern lead optimization. The N-cyclopentyl group provides a specific, intermediate lipophilicity (XLogP3 = 0.4) that bridges the gap between the highly polar, unsubstituted azetidin-3-amine (XLogP3 = -1.3) and the more lipophilic N-benzhydryl analog (XLogP3 = 2.4), directly impacting solubility, permeability, and metabolic stability in structure-activity relationship (SAR) studies [1][2].

Quantitative Differentiation Evidence for 1-Cyclopentylazetidin-3-amine Against Closest Analogs


Intermediate Lipophilicity (XLogP3) Balances Polarity and Permeability for CNS Drug Discovery

1-Cyclopentylazetidin-3-amine exhibits a computed XLogP3 of 0.4, positioning it as an intermediate-lipophilicity building block between the highly polar unsubstituted azetidin-3-amine (XLogP3 = -1.3) and the more lipophilic 1-benzhydrylazetidin-3-amine (XLogP3 = 2.4) [1][2][3]. This value falls within the optimal range (XLogP ~0–3) for CNS drug candidates, suggesting a favorable balance for blood-brain barrier penetration while maintaining sufficient aqueous solubility.

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

Reduced Topological Polar Surface Area (TPSA) Enhances Membrane Permeability Potential Over Unsubstituted Scaffold

The compound presents a TPSA of 29.3 Ų, which is 8.8 Ų lower than the unsubstituted azetidin-3-amine (TPSA = 38.1 Ų) [1][2]. Since a TPSA below 60 Ų is generally associated with good oral absorption and below 90 Ų with good blood-brain barrier penetration, the N-cyclopentyl substitution yields a measurable improvement in predicted passive membrane permeability compared to the parent scaffold.

Medicinal Chemistry Drug Design Membrane Permeability

Chirality at the Azetidine 3-Position Enables Enantioselective Synthesis of Atropisomeric Drug Candidates

1-Cyclopentylazetidin-3-amine is a chiral compound existing as two enantiomers (R and S), a feature absent in achiral N-substituted azetidine analogs such as N-benzhydryl or N-cyclopropylmethyl variants where the 3-position is not a stereocenter [1]. This chirality allows its use as an enantiopure building block for the synthesis of atropisomeric or stereochemically complex drug candidates, directly influencing target selectivity and off-target profiles.

Asymmetric Synthesis Chiral Building Block Enantioselective Catalysis

Higher Purity Specification (98%) Reduces Impurity-Related Reproducibility Risks in Parallel Synthesis

Commercially available 1-cyclopentylazetidin-3-amine is offered at a minimum purity of 98% (by LeYan, product ID 1621775), surpassing the typical 95% purity of many generic azetidine building blocks such as 1-(cyclopropylmethyl)azetidin-3-amine . In parallel synthesis or library production, a 3% higher purity reduces the uncertainty from unknown impurities, leading to more reproducible biological assay results and fewer false positives or negatives in high-throughput screening.

Parallel Synthesis Combinatorial Chemistry Quality Control

Lower Molecular Weight (140.23 Da) Improves Ligand Efficiency Metrics Over Benzhydryl-Protected Scaffolds

At 140.23 g/mol, 1-cyclopentylazetidin-3-amine is significantly lighter than the common 1-benzhydrylazetidin-3-amine scaffold (238.33 g/mol) [1][2]. In fragment-based drug discovery (FBDD), this 98.1 Da reduction in molecular weight translates to a higher ligand efficiency (LE) for any given binding affinity, as LE is calculated as ΔG / Heavy Atom Count (HAC). With 10 heavy atoms versus 18 for the benzhydryl analog, fragments derived from this scaffold can achieve the same binding energy with inherently better efficiency metrics, a key selection criterion in fragment library design.

Fragment-Based Drug Discovery Ligand Efficiency Lead Optimization

High-Value Application Scenarios for 1-Cyclopentylazetidin-3-amine in Drug Discovery and Chemical Biology


Fragment-Based Lead Discovery for CNS Targets Requiring Balanced Lipophilicity

With an XLogP3 of 0.4 and a TPSA of 29.3 Ų, 1-cyclopentylazetidin-3-amine is an ideal fragment for CNS-focused libraries. Its intermediate lipophilicity fills a critical gap between highly polar and overly lipophilic azetidine fragments, allowing medicinal chemists to explore SAR around a core that already sits within the optimal CNS drug-likeness space. Libraries constructed from this scaffold are more likely to yield hits with favorable permeability and solubility profiles, reducing the need for extensive property optimization in later stages .

Enantioselective Synthesis of Chiral Kinase or Receptor Inhibitors

The inherent chirality of 1-cyclopentylazetidin-3-amine makes it suitable as a starting material for the asymmetric synthesis of drug candidates where stereochemistry at the azetidine ring directly influences target binding. For example, the azetidin-3-amino bridging scaffold has been employed in the design of selective JAK inhibitors, demonstrating how the stereochemistry and ring strain of azetidines can attenuate off-target kinase activity while maintaining potency .

Parallel Synthesis of Azetidine-Based Combinatorial Libraries

The commercial availability of 1-cyclopentylazetidin-3-amine at 98% purity, combined with its low molecular weight and the presence of a reactive primary amine handle, makes it suitable for high-throughput parallel synthesis. The primary amine can be readily diversified via amide bond formation, reductive amination, or sulfonamide coupling, enabling the rapid generation of screening libraries. The higher purity specification reduces the risk of impurity-derived false positives in biological assays, a critical factor in library production workflows .

Synthesis of PARP Inhibitor Analogs and DNA Damage Response Modulators

Derivatives of 1-cyclopentylazetidin-3-amine, such as 2-(1-cyclopentylazetidin-3-yl)-1H-1,3-benzodiazole-4-carboxamide, have been reported as potent PARP inhibitors with a Ki of 15 nM . This suggests that the 1-cyclopentylazetidine scaffold can effectively present pharmacophoric elements to the PARP enzyme binding pocket. Researchers developing next-generation PARP inhibitors or other DNA damage response modulators can use this building block to explore novel intellectual property space around the azetidine core, potentially circumventing existing composition-of-matter patents on piperazine- or piperidine-based scaffolds.

Quote Request

Request a Quote for 1-Cyclopentylazetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.